REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:3]=1[C:4]#[N:5].S(O)(C)(=O)=O.C1C(=O)N([Br:23])C(=O)C1>>[Br:23][C:7]1[C:6]([CH3:10])=[C:3]([C:2]([F:1])=[CH:9][CH:8]=1)[C:4]#[N:5]
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Name
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3
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Quantity
|
3 L
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
191.8 g
|
Type
|
reactant
|
Smiles
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FC1=C(C#N)C(=CC=C1)C
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Name
|
|
Quantity
|
563 mL
|
Type
|
reactant
|
Smiles
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S(=O)(=O)(C)O
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Name
|
|
Quantity
|
265 g
|
Type
|
reactant
|
Smiles
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C1CC(=O)N(C1=O)Br
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Name
|
ice
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
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|
Name
|
EtOAc Hexanes
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
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Setpoint
|
50 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at 50° C. for 33 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
STIRRING
|
Details
|
agitated
|
Type
|
WASH
|
Details
|
the organics washed 2× with 1N NaOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WAIT
|
Details
|
stored in a −10° C. freezer overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Precipitate formed over this time
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with 5% EtOAc/Hexanes
|
Reaction Time |
33 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C#N)C(=CC1)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |